molecular formula C13H14F3NO4 B13467771 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)aceticacid

2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)aceticacid

Cat. No.: B13467771
M. Wt: 305.25 g/mol
InChI Key: KXMWGFDMLPNSOQ-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The trifluorophenyl group can be introduced through various methods, including Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods. Flow microreactor systems have been developed for the efficient and sustainable introduction of the tert-butoxycarbonyl group into organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-2-(3,4,5-trifluorophenyl)acetic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic properties and reactivity compared to other Boc-protected compounds. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3,4,5-trifluorophenyl)acetic acid

InChI

InChI=1S/C13H14F3NO4/c1-13(2,3)21-12(20)17-10(11(18)19)6-4-7(14)9(16)8(15)5-6/h4-5,10H,1-3H3,(H,17,20)(H,18,19)

InChI Key

KXMWGFDMLPNSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)F)F)F)C(=O)O

Origin of Product

United States

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